2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 2, connected via a piperazine linker to an ethanone moiety terminating in a 4-methylpiperidine group. The dimethylamino group enhances basicity and solubility, while the 4-methylpiperidine contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-15-5-8-24(9-6-15)17(25)14-22-10-12-23(13-11-22)16-4-7-19-18(20-16)21(2)3/h4,7,15H,5-6,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCQVOQCSYDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=NC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Core Modifications
- Compound 4 (): 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one replaces the dimethylamino group with a chloro substituent. The chloro group reduces basicity (pKa ~1–2 vs.
- BAY-985 (): Contains a trifluoropropanone linked to a benzimidazole-pyrimidine-piperazine scaffold. The trifluoromethyl group increases electronegativity and metabolic stability compared to the dimethylamino group in the target compound .
Linker and Terminal Group Variations
- P–1 (): 3-(Piperidin-1-yl)propan-1-ol hydrochloride uses a piperidine-propanol linker instead of piperazine-ethanone. The shorter chain and hydroxyl group reduce lipophilicity (clogP ~1.5 vs. ~3.2 for the target compound) .
- MK89 (): 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one replaces the pyrimidine-piperazine with a thiophene-piperidine system.
- L466-0071 (): 1-(4-Methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one substitutes pyrimidine with quinoxaline. Quinoxaline’s larger aromatic system may enhance DNA intercalation but increase molecular weight (~430 Da vs. ~385 Da for the target compound) .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The target compound’s dimethylamino-pyrimidine-piperazine architecture balances solubility and lipophilicity, critical for oral bioavailability.
- Terminal 4-methylpiperidine improves metabolic stability compared to phenyl (Compound 4) or thiophene (MK89) groups, which are prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
